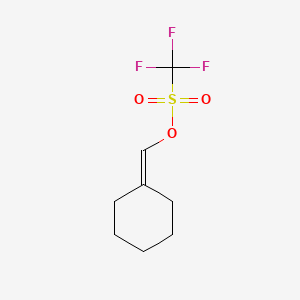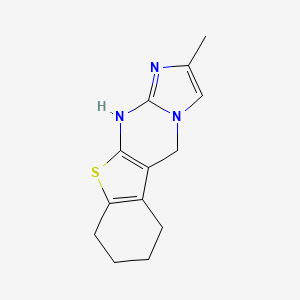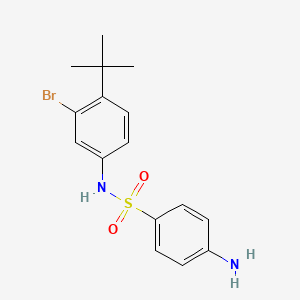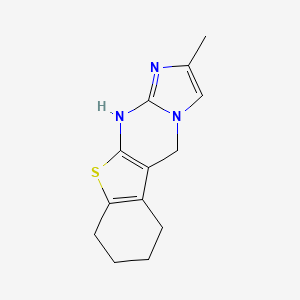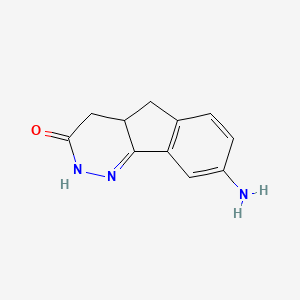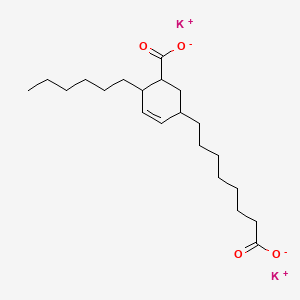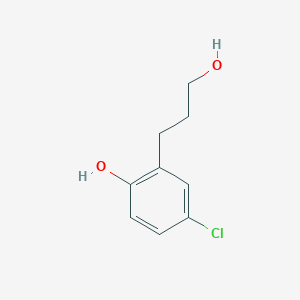![molecular formula C16H18N2O6 B12799383 5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate CAS No. 58298-72-9](/img/structure/B12799383.png)
5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl diallylmalonate can be synthesized through the reaction of diallylmalonic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of Diethyl diallylmalonate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as fractional distillation .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl diallylmalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diacids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Diethyl diallylmalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of Diethyl diallylmalonate involves its ability to participate in various chemical reactions due to its reactive allyl and ester groups. These functional groups allow it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Similar in structure but lacks the allyl groups, making it less reactive in certain types of reactions.
Diallyl malonate: Contains allyl groups but lacks the ester functionality, limiting its applications in esterification reactions.
Uniqueness
Diethyl diallylmalonate’s unique combination of allyl and ester groups makes it highly versatile in organic synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its similar compounds .
Propiedades
Número CAS |
58298-72-9 |
|---|---|
Fórmula molecular |
C16H18N2O6 |
Peso molecular |
334.32 g/mol |
Nombre IUPAC |
5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate |
InChI |
InChI=1S/C16H18N2O6/c1-5-23-15(20)12-9(3)13(16(21)24-6-2)18-8-17-10(7-11(12)18)14(19)22-4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
QNECGVBQBCJUSQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=C(N=CN2C(=C1C)C(=O)OCC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



